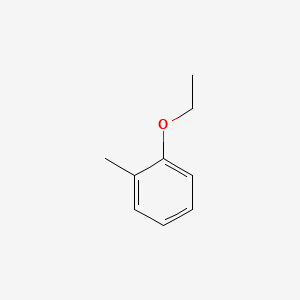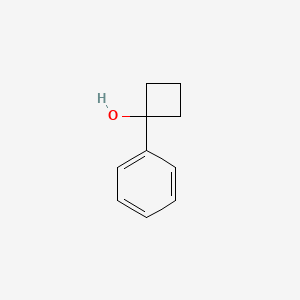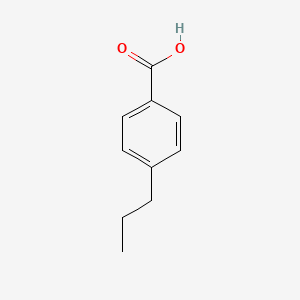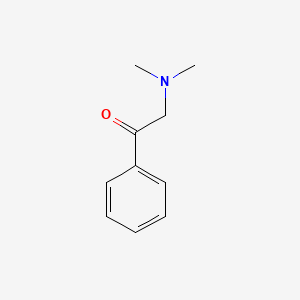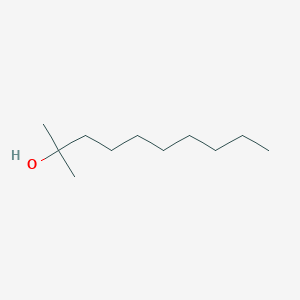
(R)-Methyl-2-chlorpropanoat
Übersicht
Beschreibung
“®-methyl 2-chloropropanoate” is a chemical compound . It is used in various scientific studies and possesses diverse applications in research, including organic synthesis, pharmaceutical development, and agrochemical formulations.
Synthesis Analysis
The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives by esterases was not easily achieved, because the structural difference between the two enantiomers was too small to be recognized by esterases . Biocatalyst EST12–7 could hydrolyze racemic methyl 2-chloropropinate and generate optically pure ®-methyl 2-chloropropinate with high enantiomeric excess (>99 %) and conversion (>49 %) after process optimization .Molecular Structure Analysis
The molecular formula of “®-methyl 2-chloropropanoate” is C4H7ClO2 . The detailed IR spectroscopy chart and data for ®-methyl 2-chloropropanoate are readily available for purchase .Chemical Reactions Analysis
The detailed IR spectroscopy chart and data for ®-methyl 2-chloropropanoate are readily available for purchase . The vibration animation corresponding to the IR spectroscopy of ®-methyl 2-chloropropanoate is also available for purchase .Physical And Chemical Properties Analysis
“®-methyl 2-chloropropanoate” has a molecular weight of 122.55 g/mol . It has a boiling point of 132-134 °C (lit.), a density of 1.152 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.418 . It is a clear colorless liquid .Wissenschaftliche Forschungsanwendungen
Ich habe einige Informationen über die Anwendungen von (R)-Methyl-2-chlorpropanoat in der wissenschaftlichen Forschung gefunden. Hier ist eine detaillierte Analyse mit Schwerpunkt auf verschiedenen einzigartigen Anwendungen:
Synthese von Thiomilchsäure
This compound: kann als Ausgangsmaterial für die Synthese von Thiomilchsäure verwendet werden, einem wichtigen Zwischenprodukt. Thiomilchsäure wird dann zur Herstellung von 2®,5(S)-Oxathiolanonen durch Reaktion mit Pivalaldehyd verwendet .
Safety and Hazards
Wirkmechanismus
Target of Action
®-Methyl 2-chloropropanoate, also known as Methyl ®-(+)-2-chloropropionate, is a chiral chloro carboxylic acid It’s known that α-halocarboxylic acids and their esters, which include ®-methyl 2-chloropropanoate, are good alkylating agents . Alkylating agents can modify the properties of proteins and other biomolecules, often by adding an alkyl group to them.
Mode of Action
For instance, the reduction of (S)-2-chloropropionic acid with lithium aluminium hydride affords (S)-2-chloropropanol, the simplest chiral chloro-alcohol . This alcohol undergoes cyclization upon treatment with potassium hydroxide, which causes dehydrohalogenation to give the epoxide, ®-propylene oxide .
Biochemical Pathways
It’s known that the compound can be used as a starting material in the synthesis of thiolactic acid, a key intermediate, which is used for the preparation of 2®,5(s)-oxathiolanones by reacting with pivalaldehyde .
Pharmacokinetics
The compound is a colorless liquid and is miscible in water , which could influence its absorption and distribution in biological systems.
Result of Action
It’s known that the compound can be utilized in the synthesis of ®-4,5-dihydro-5-methylpyridazin-3(2h)-one derivative with a pyrazolopyridine ring, a potential phosphodiesterase inhibitor .
Action Environment
It’s known that the compound is a colorless liquid and is miscible in water , which suggests that its action could be influenced by the aqueous environment in which it is dissolved.
Biochemische Analyse
Biochemical Properties
®-methyl 2-chloropropanoate plays a vital role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. One notable enzyme is the marine microbial esterase EST12-7, which has been shown to hydrolyze racemic methyl 2-chloropropanoate, producing optically pure ®-methyl 2-chloropropanoate with high enantiomeric excess . This interaction is essential for the production of enantiomerically pure compounds used in various industrial applications.
Cellular Effects
The effects of ®-methyl 2-chloropropanoate on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that ®-methyl 2-chloropropanoate can affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell function and survival.
Molecular Mechanism
At the molecular level, ®-methyl 2-chloropropanoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, the binding of ®-methyl 2-chloropropanoate to esterase enzymes can inhibit their activity, preventing the hydrolysis of other ester compounds . This inhibition can lead to an accumulation of ester substrates, thereby influencing various metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-methyl 2-chloropropanoate in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to ®-methyl 2-chloropropanoate in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of ®-methyl 2-chloropropanoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective use of ®-methyl 2-chloropropanoate in various applications.
Metabolic Pathways
®-methyl 2-chloropropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. One key pathway involves its hydrolysis by esterases to produce 2-chloropropanoic acid and methanol . This reaction is essential for the synthesis of various chiral compounds used in pharmaceuticals and agrochemicals. The involvement of ®-methyl 2-chloropropanoate in these pathways can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of ®-methyl 2-chloropropanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, ®-methyl 2-chloropropanoate may be transported into cells via membrane-bound transporters, where it can interact with intracellular enzymes and other biomolecules. The distribution of this compound within tissues can also affect its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of ®-methyl 2-chloropropanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function within cells . For instance, ®-methyl 2-chloropropanoate may be localized to the cytoplasm, where it can interact with cytoplasmic enzymes, or to the mitochondria, where it can influence mitochondrial metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
methyl (2R)-2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032960 | |
| Record name | Methyl (R)-2-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77287-29-7, 73246-45-4 | |
| Record name | (+)-Methyl 2-chloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloropropanoate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (R)-2-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-Methyl (S)-2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROPROPANOATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89L56A505X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of using thionyl chloride in the synthesis of (R)-methyl 2-chloropropanoate?
A1: The research article highlights the use of thionyl chloride (SOCl2) as a halogen exchange reagent in synthesizing (R)-methyl 2-chloropropanoate []. Thionyl chloride reacts with the hydroxyl group of the starting material, (R)-methyl lactate, replacing it with a chlorine atom. This reaction, often carried out in the presence of a base like pyridine, is a common method for converting alcohols to alkyl chlorides. The choice of thionyl chloride likely stems from its effectiveness in halogen exchange reactions and its relatively mild reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





